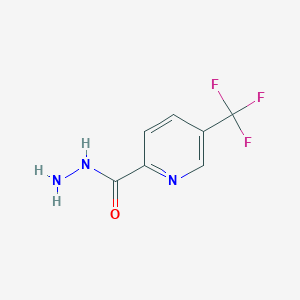
3-Bromo-5-chloro-N,N-dimethylpyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-chloro-N,N-dimethylpyridin-4-amine is an organic compound with the molecular formula C₇H₈BrClN₂ and a molecular weight of 235.51 g/mol . It is a derivative of pyridine, characterized by the presence of bromine and chlorine atoms at the 3 and 5 positions, respectively, and a dimethylamino group at the 4 position.
Métodos De Preparación
The synthesis of 3-Bromo-5-chloro-N,N-dimethylpyridin-4-amine typically involves the halogenation of N,N-dimethylpyridin-4-amine. One common method includes the bromination and chlorination of N,N-dimethylpyridin-4-amine under controlled conditions . Industrial production methods may involve similar halogenation reactions, optimized for large-scale production to ensure high yield and purity.
Análisis De Reacciones Químicas
3-Bromo-5-chloro-N,N-dimethylpyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Bromo-5-chloro-N,N-dimethylpyridin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-chloro-N,N-dimethylpyridin-4-amine involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms, along with the dimethylamino group, allows it to form various interactions with enzymes and receptors, influencing their activity and function .
Comparación Con Compuestos Similares
3-Bromo-5-chloro-N,N-dimethylpyridin-4-amine can be compared with similar compounds such as:
3-Bromo-N,N-dimethylaniline: Similar in structure but lacks the chlorine atom.
5-Chloro-3-fluoro-N,N-dimethyl-2-pyridinamine: Contains a fluorine atom instead of bromine.
3-Bromo-2-chloro-N,N-dimethylpyridin-4-amine: Similar but with different positions of halogen atoms .
Propiedades
Fórmula molecular |
C7H8BrClN2 |
|---|---|
Peso molecular |
235.51 g/mol |
Nombre IUPAC |
3-bromo-5-chloro-N,N-dimethylpyridin-4-amine |
InChI |
InChI=1S/C7H8BrClN2/c1-11(2)7-5(8)3-10-4-6(7)9/h3-4H,1-2H3 |
Clave InChI |
PVUMJDQZNUQSGD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=NC=C1Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(3r)-3-Aminobutyl]dimethylamine](/img/structure/B11925583.png)








